rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine in an anhydrous tetrahydrofuran solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using larger reaction vessels and optimized conditions to maximize yield and purity. The reaction mixture is typically stirred for several hours, followed by the addition of ice-cold water to precipitate the product. The solid product is then filtered, washed, and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents .
Medicine: The compound serves as a building block for the synthesis of drugs targeting various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- trans-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-8-2-4-5(3-8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)/t4-,5+,6? |
InChI Key |
AKYFBMZAWZFJPW-XEAPYIEGSA-N |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2C(=O)O |
Canonical SMILES |
CN1CC2C(C1)C2C(=O)O |
Origin of Product |
United States |
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